molecular formula C7H10N2O3S B157113 4-Methoxybenzenesulfonohydrazide CAS No. 1950-68-1

4-Methoxybenzenesulfonohydrazide

Cat. No. B157113
CAS RN: 1950-68-1
M. Wt: 202.23 g/mol
InChI Key: UIWFWZLAICURGT-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential therapeutic applications, including the treatment of Alzheimer's disease and the inhibition of enzymes like lipase and α-glucosidase . The compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further linked to a sulfonamide group, indicating its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of 4-Methoxybenzenesulfonohydrazide derivatives typically involves the reaction of 4-methoxyphenethylamine with sulfonyl chlorides in the presence of aqueous sodium carbonate solution . This reaction yields a parent molecule, which can then be further modified by reacting with various alkyl or aralkyl halides to produce a series of new derivatives . The synthesis process is carefully characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of 4-Methoxybenzenesulfonohydrazide derivatives has been elucidated using various spectroscopic methods and, in some cases, X-ray crystallography . These studies reveal the spatial arrangement of atoms within the molecule and the dihedral angles between different functional groups, which can influence the compound's reactivity and interaction with biological targets . Intramolecular interactions, such as hydrogen bonding and C-H...O interactions, have been observed to play a role in stabilizing certain conformations of the molecules .

Chemical Reactions Analysis

4-Methoxybenzenesulfonohydrazide derivatives undergo a variety of chemical reactions, including cyclization, alkylation, and condensation, to form novel heterocyclic compounds . These reactions often lead to the formation of compounds with potential biological activity, such as enzyme inhibition . The reactivity of these derivatives can be influenced by the presence of substituents on the benzene rings and the nature of the functional groups involved in the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxybenzenesulfonohydrazide derivatives are closely related to their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity . Theoretical studies, including density functional theory (DFT) calculations, have been used to predict the properties of these compounds, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as to analyze non-bonding interactions within the molecule . These properties are crucial for understanding the behavior of these compounds in biological systems and for designing new derivatives with improved activity and selectivity .

Scientific Research Applications

Advanced Oxidation Processes

4-Methoxybenzenesulfonohydrazide, due to its chemical structure, can be involved in advanced oxidation processes (AOPs) for environmental applications, especially in water treatment. A study reviewing the degradation of acetaminophen (ACT) through AOPs highlights the importance of understanding the kinetic mechanisms and by-products formation in such processes. Though 4-Methoxybenzenesulfonohydrazide is not directly mentioned, the principles of AOPs in degrading complex organic compounds in water could potentially apply, emphasizing the need for further research in this area (Qutob et al., 2022).

Antioxidant Activity Analysis

The study of antioxidants is crucial in various fields, and analytical methods for determining antioxidant activity could be relevant for compounds like 4-Methoxybenzenesulfonohydrazide. A review on analytical methods for antioxidant activity outlines techniques that could be adapted to study 4-Methoxybenzenesulfonohydrazide’s potential antioxidant properties, offering insights into its applicability in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Safety and Surfactants

In the context of environmental safety, the understanding of surfactants and their degradation in aquatic environments could be enriched by studying compounds like 4-Methoxybenzenesulfonohydrazide. Research compiling over 250 studies on the environmental fate of surfactants provides a framework that could be applied to assess the environmental impact and biodegradation pathways of 4-Methoxybenzenesulfonohydrazide, enhancing our approach to prospective risk assessments for chemicals with wide dispersive use (Cowan-Ellsberry et al., 2014).

Lignin Catalytic Oxidation

The catalytic oxidation of lignins into aromatic aldehydes is a significant area of research that could be influenced by the chemical properties of 4-Methoxybenzenesulfonohydrazide. A review on the process trends and development prospects in the oxidation of lignins to produce vanillin and syringaldehyde reveals the importance of understanding the influence of various factors on yield and selectivity. Such knowledge could guide the application of 4-Methoxybenzenesulfonohydrazide in similar catalytic processes, potentially opening new pathways for the synthesis of valuable chemicals from biomass (Tarabanko & Tarabanko, 2017).

properties

IUPAC Name

4-methoxybenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-2-4-7(5-3-6)13(10,11)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWFWZLAICURGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173158
Record name p-Methoxybenzenesulphonyl hydrazide
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenesulfonohydrazide

CAS RN

1950-68-1
Record name 4-Methoxybenzenesulfonic acid hydrazide
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Record name p-Methoxybenzenesulphonyl hydrazide
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Record name 1950-68-1
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Record name p-Methoxybenzenesulphonyl hydrazide
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Record name p-methoxybenzenesulphonyl hydrazide
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Record name P-METHOXYBENZENESULPHONYL HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxybenzenesulfonohydrazide
Reactant of Route 2
4-Methoxybenzenesulfonohydrazide

Citations

For This Compound
62
Citations
TB Fernandes, MR Cunha, RP Sakata… - Archiv der …, 2017 - Wiley Online Library
Alzheimer's disease (AD) is the most common type of dementia and related to the degeneration of hippocampal cholinergic neurons, which dramatically affects cognitive ability. …
Number of citations: 23 onlinelibrary.wiley.com
K Rubab, MA Abbasi, SZ Siddiqui, SAA Shah… - Pharmaceutical …, 2021 - Springer
… N ' -[2-(1 H -Indol-3-yl)acetyl]-4-methoxybenzenesulfonohydrazide (5c). Cream colored amorphous powder; Yield: 72%; mp: 192C; Mol. Formula: C 17 H 17 N 3 O 4 S; Mol. …
Number of citations: 1 idp.springer.com
F Begum, NB Almandil, MA Lodhi, KM Khan… - Bioorganic & Medicinal …, 2019 - Elsevier
This study deals with the synthesis of benzophenone sulfonamides hybrids (1–31) and screening against urease enzyme in vitro. Studies showed that several synthetic compounds …
Number of citations: 17 www.sciencedirect.com
N Karaman, EE Oruç-Emre, Y Sıcak, B Çatıkkaş… - Medicinal Chemistry …, 2016 - Springer
Sulfonyl hydrazone scaffold and the piperidine rings have important role in medicinal chemistry. This study shows the synthesis of two novel series of sulfonyl hydrazone having …
Number of citations: 24 link.springer.com
K Ali, G Panda - Chemistry–An Asian Journal, 2023 - Wiley Online Library
… of the CN bond through the 1,6addition of pyrazole nitrogen as a nucleophile which was generated in situ from α,β-unsaturated aldehyde, and 4methoxybenzenesulfonohydrazide (…
Number of citations: 1 onlinelibrary.wiley.com
WH Bao, WW Ying, XD Xu, GD Zhou, XX Meng… - Tetrahedron …, 2019 - Elsevier
Herein, metal-free radical Heck-type reaction of styrenes with sulfonyl hydrazides to synthesize vinyl sulfones is developed. The reaction is performed under economical TBAI/TBHP …
Number of citations: 23 www.sciencedirect.com
HL Wan, Z Guan, YH He - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
… For example, the reaction between prop-1-yn-1-ylbenzene (1 a) and 4-methoxybenzenesulfonohydrazide (2 b) generated the by-products 9 and 11 in isolated yields of 16% and 25%, …
Number of citations: 4 onlinelibrary.wiley.com
S Sidique, SA Shiryaev, BI Ratnikov, A Herath… - Bioorganic & medicinal …, 2009 - Elsevier
… N-(1-(4-Methoxyphenylsulfonyl)-3-methyl-1H-pyrazol-5-yl)benzamide (17) was prepared by the condensation of 3-aminocrotononitrile with 4-methoxybenzenesulfonohydrazide to …
Number of citations: 70 www.sciencedirect.com
GP Yang, XL Zhang, YF Liu, DD Zhang, K Li… - Inorganic Chemistry …, 2021 - pubs.rsc.org
… Subsequently, the reaction of 4-methoxybenzenesulfonohydrazide 1f with acetylacetone 2b was investigated, delivering the corresponding pyrazoles 3j in 98% yield under the standard …
Number of citations: 42 pubs.rsc.org
L Chen, J Pu, P Liu, B Dai - Journal of Chemical Research, 2018 - journals.sagepub.com
… In addition, we found that the reaction of 3-(p-tolylthio)-1H-indole as substrate and 4-methoxybenzenesulfonohydrazide did not give product 2-((4-methoxyphenyl)thio)-3-(p-tolylthio)-1H-…
Number of citations: 2 journals.sagepub.com

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